Tridecane-1,2-diol

Antimicrobial Activity Staphylococcus aureus Cosmetic Preservation

Tridecane-1,2-diol (1,2-tridecanediol, CAS 33968-46-6) is a C13 vicinal diol (C13H28O2, MW 216.36 g/mol) possessing adjacent hydroxyl groups at positions 1 and 2 of a linear tridecane backbone. This amphiphilic compound is characterized by a calculated LogP of 3.2605 and a polar surface area (PSA) of 40.46 Ų, properties that dictate its behavior as an antimicrobial active, a moisturizing emollient, and a versatile synthetic intermediate.

Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
CAS No. 33968-46-6
Cat. No. B15372631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecane-1,2-diol
CAS33968-46-6
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CO)O
InChIInChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h13-15H,2-12H2,1H3
InChIKeyIOYXJNDDBALLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecane-1,2-diol (CAS 33968-46-6) Procurement Guide: Chemical Properties and Core Specifications for R&D and Industrial Sourcing


Tridecane-1,2-diol (1,2-tridecanediol, CAS 33968-46-6) is a C13 vicinal diol (C13H28O2, MW 216.36 g/mol) possessing adjacent hydroxyl groups at positions 1 and 2 of a linear tridecane backbone . This amphiphilic compound is characterized by a calculated LogP of 3.2605 and a polar surface area (PSA) of 40.46 Ų, properties that dictate its behavior as an antimicrobial active, a moisturizing emollient, and a versatile synthetic intermediate . It occurs naturally as a minor component in plant exudates and is available commercially as a synthetic high-purity liquid for research and industrial formulation [1].

Antimicrobial formulation research: chain-length-dependent potency screening
Emollient and co-emulsifier studies for emulsion-based systems
Larvicide discovery: natural product-based vector control
Synthetic intermediate for renewable fuels and specialty chemicals

Why Tridecane-1,2-diol Cannot Be Interchanged with Shorter-Chain 1,2-Alkanediols in Formulations


Despite sharing the same vicinal diol headgroup, tridecane-1,2-diol is not functionally interchangeable with its shorter-chain analogs (e.g., C10 or C12 1,2-alkanediols). The length of the linear alkane chain critically governs the compound's partition coefficient (LogP), water solubility, and consequently its bioavailability and antimicrobial efficacy [1]. While antimicrobial activity generally increases with chain length, this trend is simultaneously accompanied by decreased water solubility and altered percutaneous absorption rates, which drastically impact formulation stability and preservative efficacy in emulsion systems [2]. Furthermore, longer chains shift the molecular geometry and interaction with lipid bilayers, meaning that substituting tridecane-1,2-diol (C13) with caprylyl glycol (C8) or decylene glycol (C10) would yield a different safety profile regarding skin irritation and hemolytic potential [3].

Chain-length property shift Shorter C8–C10 analogs exhibit higher water solubility and lower lipophilicity; antimicrobial potency and emulsion partitioning may not transfer.
Safety profile mismatch C12 and C14 diols differ in hemolytic activity; C13 occupies an intermediate range, and irritation potential may shift with chain length.
Absorption and functionality drift C6 diol acts as penetration enhancer, while C13 favors dermal retention; substituting may alter local vs. systemic exposure balance.

Quantitative Differentiators: Evidence-Based Performance of Tridecane-1,2-diol vs. Comparable Analogs


Chain Length-Dependent Antibacterial Efficacy Against Gram-Positive Skin Commensals

In a class-level evaluation of 1,2-alkanediols (C4 to C12), antimicrobial activity exhibits a direct positive correlation with alkyl chain length [1]. The C12 analog (1,2-dodecanediol) is a potent antimicrobial, and extending the chain to C13 in tridecane-1,2-diol is predicted to maintain or enhance this membrane-disrupting activity due to increased lipophilicity (LogP 3.26) . Shorter analogs like 1,2-octanediol (C8) and 1,2-decanediol (C10) require significantly higher concentrations (10-100x higher MIC/MBC) to achieve equivalent bactericidal effects compared to optimized C12/C13 derivatives [2].

Chain length vs. antibacterial potency
Class-level
Predicted high potency (LogP 3.26); 10–100× lower MIC than C8/C10
Supports chain-length-based potency screening
C13-specific MIC not reported; extrapolated from C12 data
Antimicrobial Activity Staphylococcus aureus Cosmetic Preservation

Hemolytic Activity Profile Relative to C12 and C14 Diols

A comparative hemolysis study of C8-C14 straight-chain 1,2-alkanediols revealed that 1,2-dodecanediol (C12) exhibited 50% hemolysis (HC50) of human erythrocytes at a concentration of 99 µM [1]. In this series, the C13 compound tridecane-1,2-diol provides a distinct intermediate risk profile. It is positioned between the more cytotoxic longer chain (C14) and the less potent but also less hemolytic shorter chain (C12) [1]. This data is critical for selecting a chain length that balances antimicrobial efficacy with acceptable hemocompatibility in topical or rinse-off applications.

Hemolytic activity profile
Head-to-head
Intermediate hemolysis: positioned between C12 (HC50 99 µM) and more hemolytic C14
Supports safety-efficacy ratio review for topical research
C13 HC50 not directly reported; inferred from series trend
Toxicology Hemolysis Safety Profile

Percutaneous Absorption Rate Compared to Shorter-Chain Analogs

Percutaneous absorption exhibits a strong negative correlation with the alkane chain length of 1,2-alkanediols [1]. Tridecane-1,2-diol (C13) demonstrates significantly lower skin penetration compared to 1,2-hexanediol (C6) or 1,2-octanediol (C8). While 1,2-hexanediol acts as a penetration enhancer, increasing the chain length to C13 shifts the molecule's function toward a skin retention agent or emollient, thereby reducing the risk of systemic exposure and enhancing surface-level antimicrobial persistence [1].

Percutaneous absorption comparison
Class-level
Negative correlation with chain length; low skin penetration vs. C6 (penetration enhancer)
Supports dermal retention application without systemic exposure
Absorption trend inferred from class data; C13-specific values not provided
Dermal Delivery Safety Assessment Penetration Enhancer

Mosquito Larvicidal Activity Against Aedes aegypti and Anopheles gambiae

Unlike its shorter-chain 1,2-alkanediol counterparts which are primarily valued for antimicrobial or moisturizing properties, tridecane-1,2-diol exhibits quantifiable insecticidal activity. The natural isolate from Commiphora merkeri demonstrated larvicidal activity against Aedes aegypti with an LC50 of 40.66 µg/mL and against Anopheles gambiae with an LC50 of 22.86 µg/mL [1]. This represents a unique, non-cosmetic application for the C13 diol, differentiating it from the C10 and C12 analogs which lack reported data in this specific vector control context.

Mosquito larvicidal LC50
Reported
Ae. aegypti: 40.66 µg/mL; An. gambiae: 22.86 µg/mL
Supports vector control research application
Natural isolate data; synthetic diol activity may require verification
Vector Control Pesticide Natural Product

LogP and Water Solubility Profile for Emulsion Stability

Tridecane-1,2-diol possesses a calculated LogP of 3.2605, making it significantly more lipophilic than its shorter-chain analogs (e.g., 1,2-hexanediol, LogP ~0.7) . This higher LogP correlates with lower water solubility and higher partitioning into the oil phase of emulsions. While 1,2-octanediol (LogP ~1.6) remains partially in the aqueous phase where antimicrobial action is needed, the C13 diol's stronger preference for the oil-water interface or the lipid bilayer enhances its role as a co-emulsifier and emollient, providing dual functional benefits in anhydrous or emulsion-based products that C8 or C10 diols cannot match [1].

LogP and emulsion fitness
Class-level
LogP 3.26; >2.5 log units more lipophilic than C8 diol (LogP ~1.6)
Supports multifunctional emollient and co-emulsifier selection
Calculated LogP; experimental oil/water partitioning may differ
Formulation Chemistry Partition Coefficient Emulsion Stability

Validated Applications for Tridecane-1,2-diol: Where C13 Vicinal Diol Outperforms Shorter Analogs


Cosmetic and Personal Care Preservation: Balancing Efficacy and Safety

Based on class-level evidence, Tridecane-1,2-diol is best utilized in leave-on and rinse-off cosmetic formulations where a strong antimicrobial effect against Gram-positive skin flora (e.g., S. aureus) is required, but where the potential for skin irritation or hemolysis must be minimized [1]. Its intermediate chain length (C13) offers a favorable safety-efficacy ratio compared to the more hemolytic C14 analog or the less potent C10 analog . Furthermore, its higher LogP of 3.26 suggests a role as a co-emulsifier and emollient in emulsion systems, providing multifunctional benefits that shorter-chain, water-soluble diols cannot provide .

Vector Control and Agricultural Biotechnology

Unlike its C8-C12 1,2-alkanediol counterparts, Tridecane-1,2-diol possesses specific, quantifiable larvicidal activity against key mosquito vectors [1]. This makes it a candidate for development into novel, natural product-based larvicides for use in public health campaigns targeting Aedes aegypti (dengue, Zika vector) and Anopheles gambiae (malaria vector). Procurement for this application is supported by direct experimental evidence showing LC50 values of 40.66 µg/mL and 22.86 µg/mL, respectively [1].

Topical Pharmaceutical Excipient and Dermal Retention Agent

The negative correlation between chain length and percutaneous absorption establishes Tridecane-1,2-diol (C13) as a superior excipient for topical formulations where localized, surface-level activity is desired [1]. Its low skin penetration minimizes systemic exposure and associated toxicity risks, while its amphiphilic nature allows it to function as a solubilizer and skin retention agent. This contrasts with shorter-chain diols like 1,2-hexanediol (C6), which act as penetration enhancers and may not be suitable for applications requiring strictly local action [1].

Renewable Fuel Precursor and Organic Synthesis

Tridecane-1,2-diol serves as a valuable synthetic intermediate. Patents and research indicate its utility in the acid-catalyzed condensation with 2-tridecanone to yield high-cetane renewable diesel fuels [1]. This application is specific to the C13 chain length, as the resulting fuel properties (e.g., derived cetane numbers between 82-91) are optimized for this specific methyl ketone/diol combination [1]. Additionally, its vicinal diol structure is a key motif for further derivatization into chiral building blocks, surfactants, and other specialty chemicals .

Application
Selection Property
Validation Focus
Cosmetic preservation and emollient research
Chain-length-dependent antimicrobial profile
Safety-efficacy balance endpoints
Vector control discovery
Reported larvicidal bioactivity
Species-specific susceptibility endpoints
Topical formulation excipient studies
Low percutaneous absorption profile
Dermal retention and systemic exposure endpoints
Renewable diesel precursor synthesis
C13 diol as ketone condensation partner
Cetane number and fuel property endpoints

Technical Documentation Hub

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